Propoxycarbazone-2-hydroxypropoxy
Overview
Description
Propoxycarbazone-2-hydroxypropoxy (PCHP) is a complex organic compound . It has the molecular formula C15H18N4O8S and a molecular weight of 414.39 g/mol . It has gained significant attention in recent years due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of Propoxycarbazone-2-hydroxypropoxy is represented by the formula C15H18N4O8S . This indicates that it is composed of 15 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, 8 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
Propoxycarbazone-2-hydroxypropoxy is a neat substance . It has a molecular weight of 414.39 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Environmental Persistence and Metabolism
Persistence in Agricultural Settings
Research has highlighted the environmental persistence and movement of Propoxycarbazone-Sodium, a related compound, in agricultural settings, particularly within winter wheat crops. The study found that the half-life of Propoxycarbazone in soil varies depending on soil composition, with dissipation rates affected by prior organic fertilizer treatments. This has implications for understanding the environmental impact of Propoxycarbazone use in agriculture and informs management practices for minimizing its residue in soil (Rouchaud, Neus, Eelen, & Bulcke, 2002).
Analytical Detection and Measurement
Spectrophotometric Determination
Techniques for detecting Propoxur residues, a compound closely related to Propoxycarbazone-2-hydroxypropoxy, on vegetable matter have been developed, utilizing spectrophotometric methods. These approaches are crucial for monitoring and ensuring the safety of agricultural produce, highlighting the scientific application of Propoxycarbazone-2-hydroxypropoxy in ensuring food safety and environmental health (Gils, 1970).
Biotransformation and Metabolic Studies
Metabolism in Skin Tissue
The biotransformation of Propoxur, akin to Propoxycarbazone-2-hydroxypropoxy, during percutaneous absorption has been studied across species, revealing insights into its cutaneous metabolism and the species-specific pathways involved. Such studies underscore the importance of understanding how compounds are metabolized by the skin, which is vital for assessing exposure risks and developing safer application methods for pesticides (van de Sandt, Rutten, & van Ommen, 1993).
Environmental Degradation and Remediation
Degradation by Advanced Oxidation Processes
The degradation of Propoxycarbazone-Sodium in water using advanced oxidation processes has been explored to identify efficient methods for decontaminating water or wastewater. This research is critical for developing strategies to mitigate the environmental impact of herbicide residues, ensuring the safety of water resources (Dulov, Dulova, Veressinina, & Trapido, 2011).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O8S/c1-9(20)8-27-14-16-19(15(23)18(14)2)13(22)17-28(24,25)11-7-5-4-6-10(11)12(21)26-3/h4-7,9,20H,8H2,1-3H3,(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXDBOLTMWLLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024879 | |
Record name | Propoxycarbazone-2-hydroxypropoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxycarbazone-2-hydroxypropoxy | |
CAS RN |
496925-02-1 | |
Record name | Propoxycarbazone-2-hydroxypropoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-propoxycarbazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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